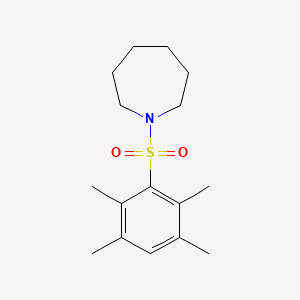
1-(4-Bromo-2-fluorophenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as BF-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrrolidinyl urea class of compounds, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Central Nervous System Agents
Research into similar urea derivatives has shown that certain compounds, including those with bromo and fluoro substituents, demonstrate significant anxiolytic activity and muscle-relaxant properties, mediated through central nervous system interactions. This indicates potential applications in developing therapeutic agents targeting CNS disorders (Rasmussen et al., 1978).
Orexin Receptor Mechanisms
Studies have explored the role of orexin receptors in compulsive food consumption, with findings suggesting that compounds targeting these receptors, including those structurally related to the specified urea, could offer new avenues for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
PI3 Kinase Inhibition
In the realm of cancer research, the stereoselective synthesis of active metabolites related to PI3 kinase inhibitors highlights the compound's relevance in developing targeted therapies for cancer treatment. This work underscores the importance of specific stereochemical configurations in enhancing therapeutic efficacy (Chen et al., 2010).
Silver(I) Complexes and Chemical Interactions
The study of silver–pyridyl complexes, including those formed with N-4-halophenyl-N′-4-pyridyl urea, offers insights into the structural and interaction dynamics of such compounds, with potential implications for material science and nanotechnology applications (Chandran et al., 2008).
Glycolic Acid Oxidase Inhibition
Research into inhibitors of glycolic acid oxidase presents another dimension of scientific investigation for related urea compounds, with implications for treating conditions like Primary Hyperoxaluria, a rare genetic disorder (Rooney et al., 1983).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O2/c18-10-4-5-15(14(20)6-10)22-17(25)21-12-8-16(24)23(9-12)13-3-1-2-11(19)7-13/h1-7,12H,8-9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNHHGLIDDRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)
![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)


![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2690488.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690492.png)
![2-{2-[(2-Methoxypropyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2690493.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2690495.png)